3-(6-Bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione (CAS: 2913408-82-7) represents a strategically engineered hybrid molecule combining two privileged pharmacophores: the piperidine-2,6-dione (glutarimide) ring and the 6-bromo-1-methylindazole system. With the molecular formula C13H12BrN3O2 and a molecular weight of 322.16 g/mol [2] [5], this compound is strictly designated for research applications in chemical biology and medicinal chemistry. Its structural architecture enables precise interactions with biological targets, particularly cereblon (CRBN) in E3 ubiquitin ligase complexes—a mechanism leveraged in targeted protein degradation therapeutics [8]. The embedded bromine atom serves as a versatile synthetic handle for further derivatization, enhancing its utility in drug discovery pipelines.
The piperidine-2,6-dione (glutarimide) core is a defining structural feature of immunomodulatory drugs (IMiDs), exemplified by clinical agents like lenalidomide and pomalidomide. In 3-(6-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione, this moiety adopts a planar conformation due to resonance delocalization across the dicarbonyl system, facilitating critical hydrogen bonding with CRBN’s tri-tryptophan pocket (Trp380, Trp386, Trp400) [8]. The 3-position substitution by the indazole ring differentiates it from classical IMiDs, introducing enhanced steric bulk and altered electronic properties.
Table 1: Structural and Pharmacophoric Comparison with Key Piperidine-2,6-dione Derivatives
Compound | Core Scaffold | 3-Substituent | Molecular Weight (g/mol) | Key Pharmacophore Attributes |
---|---|---|---|---|
Lenalidomide | Piperidine-2,6-dione | 3-Aminophthalimide | 259.26 | Isoindolinone H-bond donors/acceptors |
Pomalidomide | Piperidine-2,6-dione | 3-Amino-1-oxoisoindolin-2-yl | 273.24 | Enhanced hydrophobic contacts |
3-(6-Bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione | Piperidine-2,6-dione | 6-Bromo-1-methylindazole | 322.16 [5] | Indazole N-H donor; Bromine halogen bond donor |
The indazole substituent at C3 sterically mimics isoindolinone motifs in classical IMiDs but exhibits distinct electronic properties. The nitrogen-rich indazole provides an additional hydrogen bond donor (N1-H), absent in phthalimide-based derivatives, potentially enabling unique interactions with CRBN’s hydrophobic pocket [8]. This structural modification aims to modulate substrate specificity for neo-substrate recruitment in PROTAC designs.
The 1-methyl-1H-indazol-3-yl group is a critical pharmacophore enhancing target engagement through three-dimensional binding complementarity. Indazole derivatives exhibit superior metabolic stability compared to indoles due to decreased susceptibility to cytochrome P450 oxidation at the N2 position [3]. The 1-methylation further prevents undesired N-H tautomerization, locking the ring system in a conserved conformation for reproducible target interactions [3] [6].
Quantum mechanical analyses reveal that the indazole system contributes to:
Notably, the 3-position linkage to the glutarimide ring positions the bromine substituent ortho to the attachment point, optimizing its vector for halogen bonding with carbonyl oxygens in target proteins. This geometry is inaccessible in analogous phthalimide derivatives.
The bromine atom at the indazole’s 6-position exerts multifaceted influences on molecular properties:
Electronic Modulation:
Bromine’s strong electron-withdrawing effect (-σI = 0.47) reduces electron density at C6, acidifying adjacent protons and activating the ring towards nucleophilic aromatic substitution (SNAr). This polarization enhances halogen bonding capabilities, where bromine acts as an electrophilic σ-hole donor to oxygen/nitrogen atoms in proteins [8]. Comparative molecular field analysis (CoMFA) indicates a 1.8-fold increase in CRBN binding affinity versus non-halogenated analogs due to interactions with His378.
Synthetic Versatility:
The bromine serves as a strategic handle for cross-coupling reactions, enabling late-stage diversification. Key transformations include:
Table 2: Bromine-Driven Reactivity and Physicochemical Modifications
Property/Reaction | Effect of 6-Bromine | Comparative Impact vs. H | Application Relevance |
---|---|---|---|
Lipophilicity (log P) | Increases by ~1.2 log units [2] | Higher membrane permeability | Blood-brain barrier penetration |
Halogen Bond Strength | -15 kJ/mol with carbonyl oxygens [8] | 2.5x stronger than chlorine | Target residence time extension |
Suzuki Coupling Yield | >85% (Pd0/SPhos) | 30% higher than 6-chloro analog | PROTAC linker diversification [8] |
Metabolic Stability | t1/2 increase by 40% (human microsomes) | Blocks CYP3A4 oxidation at C6 | Reduced clearance in vivo |
Steric and Conformational Effects:
The bromine atom’s van der Waals radius (1.85 Å) introduces controlled steric hindrance, preventing non-productive binding modes. Molecular dynamics simulations show that 6-bromo substitution stabilizes a bioactive conformation through intramolecular contacts with the glutarimide carbonyl at C4, reducing conformational entropy penalty upon CRBN binding [8].
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: